molecular formula C15H10N2O4 B1660158 Cyano(3-nitrophenyl)methyl benzoate CAS No. 7252-27-9

Cyano(3-nitrophenyl)methyl benzoate

Cat. No.: B1660158
CAS No.: 7252-27-9
M. Wt: 282.25 g/mol
InChI Key: QQXSHVPSBDZQCC-UHFFFAOYSA-N
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Description

Cyano(3-nitrophenyl)methyl benzoate (C₁₅H₁₀N₂O₄) is a benzoate ester derivative featuring a 3-nitrophenyl group and a cyano substituent. This compound is likely synthesized via esterification of a nitro-substituted benzoyl chloride with a cyanomethyl alcohol or through sequential nitration and cyanation of a precursor. Its structural complexity suggests applications in agrochemicals, pharmaceuticals, or as a synthetic intermediate .

Properties

CAS No.

7252-27-9

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

[cyano-(3-nitrophenyl)methyl] benzoate

InChI

InChI=1S/C15H10N2O4/c16-10-14(12-7-4-8-13(9-12)17(19)20)21-15(18)11-5-2-1-3-6-11/h1-9,14H

InChI Key

QQXSHVPSBDZQCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC(=CC=C2)[N+](=O)[O-]

Other CAS No.

7252-27-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physical Properties

The presence and position of substituents significantly alter physical and chemical properties. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents Melting Point (°C) Solubility Key Characteristics References
Cyano(3-nitrophenyl)methyl benzoate C₁₅H₁₀N₂O₄ 3-Nitrophenyl, cyano Not reported Moderate in organic solvents High polarity due to CN/NO₂; reactive
Methyl 3-nitrobenzoate C₈H₇NO₄ 3-Nitro 78–80 Low in water, ethanol-soluble Meta-nitro enhances stability
Methyl 2-nitrobenzoate C₈H₇NO₄ 2-Nitro 100–102 Similar to 3-nitro isomer Ortho-nitro lowers melting point
Benzyl benzoate C₁₄H₁₂O₂ Benzyl ester 18–20 Insoluble in water Fragrance carrier; low toxicity

Key Observations :

  • Cyano Group: Introduces strong electron-withdrawing effects, increasing electrophilicity and reactivity in nucleophilic substitutions compared to non-cyano esters .
  • Melting Points: Nitro-substituted benzoates generally exhibit higher melting points than non-nitro analogs (e.g., benzyl benzoate melts at 18–20°C vs. methyl 3-nitrobenzoate at 78–80°C) .

Research Findings and Data Gaps

  • Synthesis: highlights nitration methods using HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH, achieving high yields for methyl nitrobenzoates. This compound likely requires similar conditions with additional cyanation steps .
  • Spectroscopic Data: Limited NMR or MS data exist for the target compound, unlike well-characterized analogs like methyl 3-nitrobenzoate (¹H NMR: δ 8.5–7.5 ppm for aromatic protons) .

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